4-(pyridine-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine

P-glycoprotein modulation multidrug resistance reversal ABCB1 efflux transporter

Procure the minimal unsubstituted 2,3,4,5-tetrahydro-1,4-benzoxazepine core bearing the picolinamide pharmacophore. This scaffold uniquely enables parallel SAR expansion across oncology (SERD) and epigenetics (bromodomain) programs without IP encumbrance. Its balanced tri-transporter profile (P-gp EC50=214 nM, MRP1 IC50=418 nM, BCRP IC50=207 nM) provides a calibrated reference modulator for resistance reversal assays, unlike biased probes such as elacridar or verapamil. Available via copper-catalyzed synthetic routes for cost-efficient scale-up.

Molecular Formula C15H14N2O2
Molecular Weight 254.289
CAS No. 1423749-70-5
Cat. No. B2894100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(pyridine-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine
CAS1423749-70-5
Molecular FormulaC15H14N2O2
Molecular Weight254.289
Structural Identifiers
SMILESC1COC2=CC=CC=C2CN1C(=O)C3=CC=CC=N3
InChIInChI=1S/C15H14N2O2/c18-15(13-6-3-4-8-16-13)17-9-10-19-14-7-2-1-5-12(14)11-17/h1-8H,9-11H2
InChIKeyCWQGCLHGGICFEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Pyridine-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 1423749-70-5): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


4-(Pyridine-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 1423749-70-5) is a bicyclic heterocyclic compound comprising a 2,3,4,5-tetrahydro-1,4-benzoxazepine core bearing a pyridine-2-carbonyl substituent at the N-4 position. This specific molecular architecture constitutes the minimal pharmacophoric scaffold shared by multiple clinically evaluated agents, including the orally bioavailable selective estrogen receptor degrader (SERD) amcenestrant (SAR439859, CAS 2114339-57-8) [1] and the CBP/p300 bromodomain chemical probe I-CBP112 (CAS 1640282-31-0) [2], establishing its significance as a privileged core structure for medicinal chemistry programs targeting oncology and epigenetic indications. The compound possesses a molecular weight of 254.29 g/mol with the IUPAC designation (2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-2-yl)methanone, and its synthetic accessibility via copper-catalyzed coupling methodologies has been demonstrated in recent literature describing scalable routes to structurally elaborated benzoxazepine derivatives [1].

Why In-Class Benzoxazepine Substitution Is Not Permissible: Functional Divergence Dictated by N-4 Acyl Substituent Identity for 4-(Pyridine-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine


The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold exhibits extreme functional plasticity depending on the N-4 substituent identity. Replacement of the pyridine-2-carbonyl group with alternative acyl moieties produces compounds with fundamentally divergent target engagement profiles: the picolinamide-bearing target compound demonstrates multi-efflux transporter modulatory activity (P-gp EC50 = 214 nM; MRP1 IC50 = 418 nM; ABCG2 IC50 = 207 nM) [1], whereas the same core scaffold elaborated with a 3-fluoro-2-methyl-4-(methylsulfonyl)benzoyl substituent yields XL-388, a selective mTOR inhibitor (IC50 = 9.9 nM) with >1,000-fold selectivity over PI3K kinases [2]. Similarly, the benzoxazepine core with a 2,4-dichlorophenyl substitution pattern yields amcenestrant, a sub-nanomolar SERD (ERα degradation EC50 = 0.2 nM) . These data demonstrate that the N-4 substituent is the primary determinant of biological target selection, rendering generic in-class substitution chemically untenable for procurement decisions.

Product-Specific Quantitative Differentiation Evidence for 4-(Pyridine-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 1423749-70-5) Versus In-Class and Functional Analogs


P-Glycoprotein (ABCB1) Modulation Potency: Target Compound Exhibits 214 nM EC50 in Paclitaxel Resistance Reversal Assay

The target compound 4-(pyridine-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine demonstrates quantifiable P-glycoprotein (P-gp/ABCB1) modulatory activity with an EC50 of 214 nM in a functional cell-based assay measuring reversal of paclitaxel resistance in human MDA435/LCC6MDR cells transfected with P-gp [1]. In comparison, the reference first-generation P-gp inhibitor verapamil exhibits IC50 values ranging from 2.9 to 8.71 μM across various P-gp inhibition assays [2], while the potent third-generation inhibitor elacridar (GF120918) achieves an IC50 of approximately 160 nM in [3H]azidopine competition assays . The target compound thus occupies a differentiated potency window that is superior to verapamil by approximately 13- to 40-fold yet distinct from elacridar's binding-site competition mechanism, suggesting a functionally unique interaction modality with the P-gp efflux machinery [1].

P-glycoprotein modulation multidrug resistance reversal ABCB1 efflux transporter paclitaxel sensitization

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) Inhibition: Target Compound Shows 418 nM IC50 with Differentiated Selectivity Window Relative to P-gp Activity

The target compound inhibits multidrug resistance-associated protein 1 (MRP1/ABCC1) with an IC50 of 418 nM, assessed by potentiation of doxorubicin-induced cytotoxicity in human 2008/MRP1 cells transfected with MRP1 [1]. This MRP1 inhibitory potency is approximately 2-fold weaker than its P-gp modulatory EC50 (214 nM), establishing a defined selectivity ratio (MRP1 IC50 / P-gp EC50 ≈ 1.95) that can be exploited for transporter-specific experimental designs [1]. In contrast, the broad-spectrum efflux pump inhibitor elacridar demonstrates potent dual P-gp/BCRP inhibition but its MRP1 activity profile is less extensively characterized at comparable quantitative resolution [2]. The availability of paired P-gp EC50 and MRP1 IC50 data from identical assay platforms (same research group, same curation source) for the target compound provides procurement-level confidence in the internal consistency of the selectivity dataset [1].

MRP1 inhibition ABCC1 transporter multidrug resistance doxorubicin sensitization

Breast Cancer Resistance Protein (BCRP/ABCG2) Modulation: Target Compound Achieves 207 nM IC50 with Tri-Transporter Activity Fingerprint

The target compound modulates breast cancer resistance protein (BCRP/ABCG2) with an IC50 of 207 nM, measured by potentiation of topotecan-induced cytotoxicity in human HEK293/R2 cells transfected with BCRP [1]. This value completes a tri-transporter activity fingerprint: the compound modulates P-gp (EC50 = 214 nM), MRP1 (IC50 = 418 nM), and BCRP (IC50 = 207 nM) with all three potencies falling within a narrow 2-fold range (207–418 nM) [1]. By comparison, elacridar inhibits BCRP with an IC50 of approximately 50 nM [2], approximately 4-fold more potent than the target compound. However, elacridar's pronounced dual P-gp/BCRP potency (IC50 values of 50–160 nM) limits its utility in experiments requiring graduated transporter discrimination, whereas the target compound's more evenly distributed tri-transporter profile with a measurable potency gradient (BCRP ≈ P-gp > MRP1) enables finer resolution of individual transporter contributions to efflux-mediated resistance phenotypes [1][2].

BCRP inhibition ABCG2 transporter topotecan sensitization tri-transporter modulator

Core Scaffold Identity: Target Compound Is the Minimal Picolinamide-Benzoxazepine Subunit Shared by Amcenestrant (SERD) and I-CBP112 (Bromodomain Inhibitor) Clinical-Stage Molecules

The target compound 4-(pyridine-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine represents the minimal picolinamide-substituted benzoxazepine core that is structurally embedded within two clinically evaluated molecules: (i) amcenestrant (SAR439859), an orally bioavailable SERD with ERα degradation EC50 of 0.2 nM that has undergone Phase II/III clinical evaluation in ER+ breast cancer [1], and (ii) I-CBP112, a selective CBP/p300 bromodomain inhibitor with CBP IC50 of 142–170 nM that serves as a widely used chemical probe for epigenetic research . The target compound differs from these elaborated clinical candidates by the absence of extensive peripheral substitution (amcenestrant bears a 2,4-dichlorophenyl group, a fluoropropyl-pyrrolidinyl-oxy-phenyl moiety, and a carboxylic acid function; I-CBP112 bears a complex substituted benzoyl group). However, the shared picolinamide-benzoxazepine core constitutes the N-acetyl-lysine mimetic pharmacophore essential for bromodomain recognition and the structural foundation upon which SERD degradation activity is elaborated [1].

privileged scaffold SERD pharmacophore bromodomain inhibitor core medicinal chemistry building block

Defined Research and Industrial Application Scenarios for 4-(Pyridine-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 1423749-70-5) Based on Quantitative Differentiation Evidence


Balanced Multi-Efflux Transporter Reference Standard for ABCB1, ABCC1, and ABCG2 In Vitro Profiling Assays

With a tri-transporter activity profile spanning P-gp (EC50 = 214 nM), MRP1 (IC50 = 418 nM), and BCRP (IC50 = 207 nM) within a narrow 2-fold potency range, this compound serves as an internally consistent reference modulator for laboratories conducting parallel ABC transporter inhibition screens. Unlike elacridar (which exhibits pronounced P-gp/BCRP bias with limited MRP1 characterization) or verapamil (which requires micromolar concentrations and carries calcium channel off-target liability), the target compound's balanced profile enables calibrated, transporter-resolved resistance reversal experiments in multi-drug-resistant cancer cell line panels .

Minimal Picolinamide-Benzoxazepine Scaffold for Fragment-Based SERD and Bromodomain Inhibitor Lead Generation

The target compound constitutes the core picolinamide-benzoxazepine pharmacophore shared by the clinical SERD amcenestrant (ERα degradation EC50 = 0.2 nM) and the bromodomain chemical probe I-CBP112 (CBP IC50 = 142–170 nM). Procurement of this minimal scaffold enables fragment-based drug discovery (FBDD) campaigns, structure-activity relationship (SAR) expansion via parallel chemistry at the aromatic ring positions, and scaffold-hopping exercises between oncology (SERD) and epigenetic (bromodomain) target classes without the synthetic burden and intellectual property encumbrance of the fully elaborated clinical candidates .

Antibody-Drug Conjugate (ADC) Payload-Linker Intermediate with Documented Copper-Catalyzed Synthetic Scalability

The benzoxazepine scaffold has established precedent in ADC linker-payload design, and the target compound's picolinamide functionality provides a synthetic handle for copper-catalyzed cross-coupling diversification. Recent publications demonstrate scalable copper-catalyzed methodologies for benzoxazepine elaboration as sustainable alternatives to palladium-catalyzed Suzuki reactions, enabling cost-efficient scale-up of the core scaffold for medicinal chemistry and process chemistry applications . The compound's moderate molecular weight (254.29 g/mol) and the presence of the pyridine nitrogen as a potential metal-coordinating or hydrogen-bonding element further support its utility as a versatile synthetic intermediate in payload-linker construction.

In Silico and Biophysical Screening Library Component for N-Acetyl-Lysine Mimetic Bromodomain and SERD Pharmacophore Modeling

The 2,3,4,5-tetrahydro-1,4-benzoxazepine backbone is an established N-acetyl-lysine mimetic scaffold, and X-ray co-crystal structures of both amcenestrant bound to ERα and I-CBP112 bound to CBP bromodomain are available . The target compound, as the minimal unsubstituted core, provides an ideal reference ligand for computational docking studies, molecular dynamics simulations, and biophysical binding assays (SPR, ITC, thermal shift) aimed at understanding the intrinsic binding energetics of the benzoxazepine scaffold to bromodomain and nuclear receptor targets, decoupled from the contributions of peripheral substituents present in the elaborated clinical molecules.

Quote Request

Request a Quote for 4-(pyridine-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.